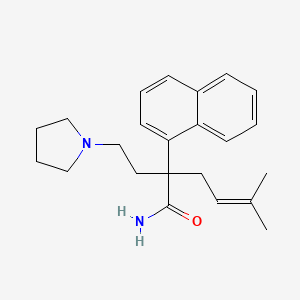
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate is an organic compound with the molecular formula C11H12O5 It is a derivative of phenyl acetate and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate typically involves the acetylation of 3-hydroxy-5-methoxyphenyl acetate. One common method is the Friedel-Crafts acylation reaction, where an acetyl chloride reacts with 3-hydroxy-5-methoxyphenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-oxo-5-methoxyphenyl acetate.
Reduction: Formation of 2-(1-hydroxyethyl)-3-hydroxy-5-methoxyphenyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The acetyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate: Similar structure with a methyl ester group instead of an acetate group.
2-Methoxyphenyl acetate: Lacks the acetyl and hydroxy groups, making it less reactive in certain chemical reactions.
Uniqueness: 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. Its combination of acetyl, hydroxy, and methoxy groups provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
CAS番号 |
63013-36-5 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC名 |
(2-acetyl-3-hydroxy-5-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-9(14)4-8(15-3)5-10(11)16-7(2)13/h4-5,14H,1-3H3 |
InChIキー |
LGRZKVUTLURAOI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




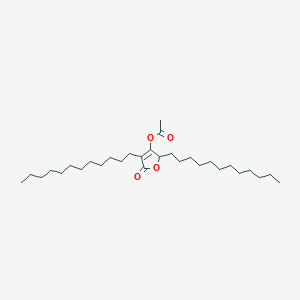
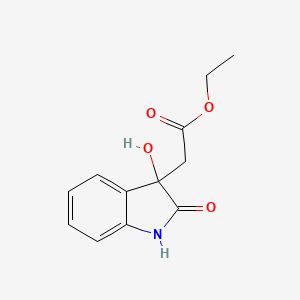
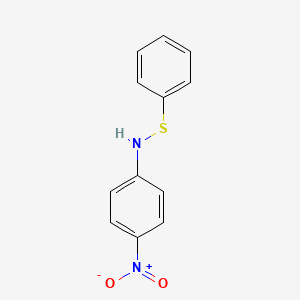
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
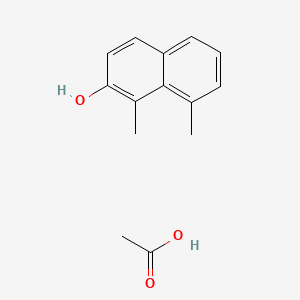
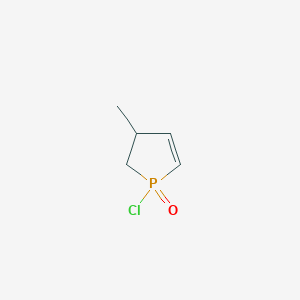
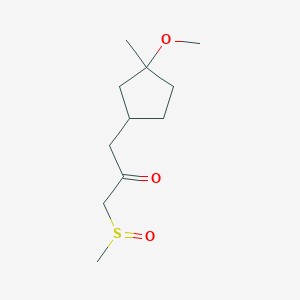


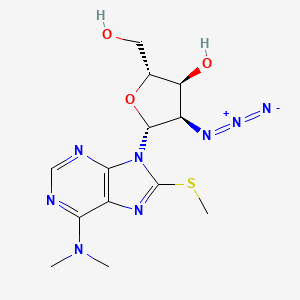
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
